[2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
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Overview
Description
[2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a benzodioxole ring fused with a carboxylate ester and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, which can be synthesized through the cyclization of catechol with formaldehyde. The nitrophenyl group is introduced via nitration of a suitable aromatic precursor. The final step involves esterification, where the benzodioxole carboxylic acid is reacted with the nitrophenyl ketone under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitrophenyl group is particularly useful for tracking and imaging studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the ester and benzodioxole moieties. This can lead to the modulation of enzyme activity or receptor binding, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
- [2-(2-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
- [2-(3-Nitrophenyl)-2-oxoethyl] 1,4-benzodioxole-5-carboxylate
Uniqueness
What sets [2-(3-Nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate apart from its analogs is the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it a unique candidate for specific applications.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO7/c18-13(10-2-1-3-12(6-10)17(20)21)8-22-16(19)11-4-5-14-15(7-11)24-9-23-14/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSZAKOAFIUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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